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Compound of Interest

Compound Name: 6-methyl-1H-indazol-5-amine

Cat. No.: B1300594

Audience: Researchers, scientists, and drug development professionals.
Introduction

6-methyl-1H-indazol-5-amine is a heterocyclic amine containing an indazole core structure.
Compounds with the indazole scaffold are of significant interest in medicinal chemistry and
drug discovery due to their diverse biological activities, including potential as kinase inhibitors.
[1] Accurate and reliable analytical methods are essential for the identification, quantification,
and metabolic profiling of such compounds. Mass spectrometry (MS), particularly when
coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required
for comprehensive analysis in complex matrices.[2][3]

This document provides detailed protocols for the qualitative and quantitative analysis of 6-
methyl-1H-indazol-5-amine using LC-MS. It includes sample preparation procedures,
instrumental parameters, and expected mass spectrometry data, including high-resolution
mass and fragmentation patterns.

Compound Information

The fundamental physicochemical properties of 6-methyl-1H-indazol-5-amine are critical for
method development.
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Property Value Reference
Molecular Formula CsHoN3 [415]
Molecular Weight 147.18 g/mol [41[6]
Monoisotopic Mass 147.079647 u [6]

XLogP3 1.2 [6]
Hydrogen Bond Donor Count 2 [5][6]
zzir:[gen Bond Acceptor 5 5176]

CAS Number 81115-45-9 [4][5]

Experimental Protocols

1. Sample Preparation Protocol
Effective sample preparation is crucial to remove interfering substances from the sample
matrix, which enhances sensitivity and protects the analytical instrumentation.[3][7] The

following protocol is a general guideline for preparing 6-methyl-1H-indazol-5-amine for LC-MS
analysis.

Materials:

6-methyl-1H-indazol-5-amine reference standard

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic Acid (LC-MS grade)

2 mL LC-MS sample vials with septal[8]
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e 0.22 pm syringe filters
Procedure:

o Stock Solution Preparation: Accurately weigh and dissolve the 6-methyl-1H-indazol-5-
amine reference standard in methanol to prepare a 1 mg/mL stock solution.

o Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of
acetonitrile and water containing 0.1% formic acid to create working solutions and calibration
standards. For a typical analysis, a concentration of 1-10 pg/mL is a good starting point.[1][8]

o Sample Filtration: If any particulates are visible in the final solution, filter it through a 0.22 pm
syringe filter before transferring it to an LC-MS vial. This prevents blockages in the LC
system.[8]

e Blank Samples: Prepare blank samples using the same solvent as the sample to run before
and after the sample set. This helps to clean the column and check for carry-over.[8]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method outlines the parameters for separating and detecting the analyte using a standard
reversed-phase LC system coupled to a high-resolution mass spectrometer with an
electrospray ionization (ESI) source.[1][2]

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

¢ High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
LC Parameters:

e Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 um patrticle size)

» Mobile Phase A: Water with 0.1% Formic Acid

e Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate for 3 minutes.

Flow Rate: 0.3 mL/min

Injection Volume: 5 pL

Column Temperature: 40 °C

MS Parameters (Positive ESI Mode):

lonization Mode: Positive Electrospray lonization (ESI+)
o Capillary Voltage: 3.5 kV

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

e Cone Gas Flow: 50 L/hr

o Desolvation Gas Flow: 600 L/hr

e Mass Range: 50-500 m/z

o Acquisition Mode: Full scan for qualitative analysis; Targeted MS/MS or MRM for quantitative
analysis.[9]

Data Presentation & Results

High-Resolution Mass Spectrometry Data

The primary ion expected in positive ESI mode is the protonated molecule [M+H]*.
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Parameter Value
Molecular Formula CsHoN3
Adduct [M+H]*+
Theoretical m/z 148.0875
Observed m/z (Example) 148.0872
Mass Error (Example) -2.0 ppm

Predicted Mass Fragmentation

Fragmentation of the molecular ion provides structural information. The stable aromatic
indazole ring is expected to result in a strong molecular ion peak.[10] Fragmentation in amines
is often dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the
nitrogen atom.[10][11]

Predicted Fragment lon Proposed Structure / i
otes

(m/z) Neutral Loss

Protonated molecular ion.
148.0875 [M+H]* Expected to be a prominent

peak.

Loss of ammonia from the
133.0640 [M+H - NHs]*+ )

protonated amine.

Loss of a methyl radical
132.0558 [M+H - CHa4]* followed by hydrogen loss, or

rearrangement.

Loss of a methanimine radical,
118.0660 [M+H - H2CNH]* a common pathway for primary

amines.

Tropylium ion, a common
91.0548 [C7H7]* fragment in compounds with a

toluene-like moiety.
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Visualizations

Experimental and Analytical Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to
ensure data quality and reproducibility.
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Sample Preparation
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Caption: General workflow for the LC-MS analysis of 6-methyl-1H-indazol-5-amine.
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Predicted Fragmentation Pathway

The fragmentation of 6-methyl-1H-indazol-5-amine under ESI-MS/MS conditions can be
predicted based on its chemical structure.

Fragment
- NH3 m/z = 133.0640

[M+H]*

m/z = 148.0875 - CHa

Fragment - C2H3N Fragment
m/z = 132.0558 m/z = 91.0548

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for protonated 6-methyl-1H-indazol-5-amine.

Potential Biological Target: Kinase Signaling Pathway

Indazole derivatives are frequently investigated as inhibitors of protein kinases, which play a
crucial role in cellular signaling pathways that regulate cell growth, proliferation, and
differentiation.
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Caption: Simplified kinase signaling pathway potentially targeted by indazole-based inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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